molecular formula C11H16F3N3S B6448020 N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine CAS No. 2548993-22-0

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine

Cat. No.: B6448020
CAS No.: 2548993-22-0
M. Wt: 279.33 g/mol
InChI Key: ZKWLGCCZWAGIQR-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as formaldehyde and formic acid or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]piperidin-4-amine
  • N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Uniqueness

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which impart distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3S/c1-16(2)8-3-5-17(6-4-8)10-15-9(7-18-10)11(12,13)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWLGCCZWAGIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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